(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide
Description
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is a synthetic fatty acid amide derivative characterized by a (Z)-configured octadec-9-enamide backbone linked to a 3-methoxy-substituted benzyl group. Its molecular formula is C₂₆H₄₃NO₂, with a molecular weight of 401.63 g/mol (calculated from structural analogs in ). The compound shares structural similarities with both vanilloids (e.g., capsaicin derivatives) and endogenous lipid mediators like oleamide.
Properties
CAS No. |
883715-21-7 |
|---|---|
Molecular Formula |
C26H43NO2 |
Molecular Weight |
401.635 |
IUPAC Name |
(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10- |
InChI Key |
ZMKZIKHBSPDWEF-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide typically involves the reaction of 3-methoxybenzylamine with octadec-9-enoic acid. The reaction is carried out under conditions that favor the formation of the (Z)-isomer, which is the more stable configuration. The process often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions .
Biology
In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to model membrane interactions and study the effects of lipid modifications .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Olvanil ((Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide)
- Structural Difference : Olvanil features a 4-hydroxy-3-methoxyphenyl (vanillyl) group, whereas the target compound substitutes the hydroxyl group with a hydrogen at the 3-methoxyphenyl position .
- Biological Activity :
- Olvanil is a potent TRPV1 agonist with analgesic and anti-inflammatory properties, mimicking capsaicin’s effects but with reduced irritation .
- The absence of the 4-hydroxy group in (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide likely diminishes TRPV1 affinity, as hydroxylation at the para position is critical for vanilloid receptor activation .
- Pharmacokinetics : Olvanil’s hydroxyl group enhances hydrogen bonding, increasing solubility and tissue retention. The target compound’s lipophilicity (logP ~7.5, estimated) may favor membrane permeability but reduce aqueous solubility .
N-(2-Methoxyphenyl)octadec-9-enamide
- Structural Difference : The methoxy group is at the ortho (2-) position versus meta (3-) in the target compound .
- Physicochemical Properties: Both compounds share identical molecular weights (387.31 g/mol) and hydrogen-bonding profiles (1 donor, 2 acceptors) .
- Activity : Positional isomerism may shift selectivity between TRP channels or other targets, though specific data are lacking.
(Z)-Octadec-9-enamide (Oleamide)
- Structural Difference : Oleamide lacks the aromatic benzyl group, consisting only of the (Z)-octadec-9-enamide chain .
- Biological Role: Oleamide is an endogenous cannabinoid-like compound modulating sleep, memory, and thermoregulation via CB1 receptors and TRPV1 . The 3-methoxybenzyl group in the target compound may redirect activity toward non-cannabinoid pathways, such as adrenergic or serotonin receptors, due to aromatic interactions .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Antimicrobial Potential: Simpler (Z)-octadec-9-enamide derivatives exhibit antibacterial and antifungal activity , but the target compound’s bulky 3-methoxybenzyl group may hinder membrane penetration, reducing efficacy against Gram-negative bacteria .
- Neurological Effects: Unlike oleamide, the target compound’s aromatic group may limit cannabinoid receptor interaction but enhance affinity for monoamine transporters or serotonin receptors .
- Pain Management : Structural parallels to olvanil suggest possible TRPV1 partial agonism, though reduced potency is expected due to the missing 4-hydroxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
